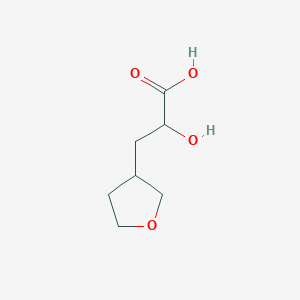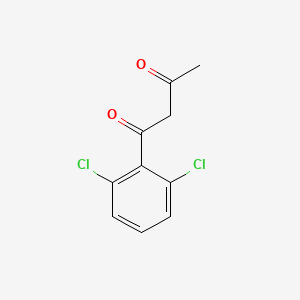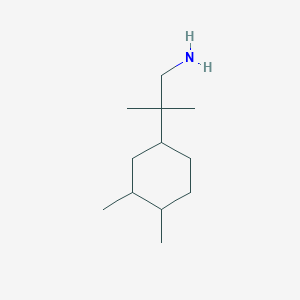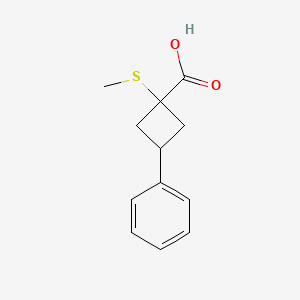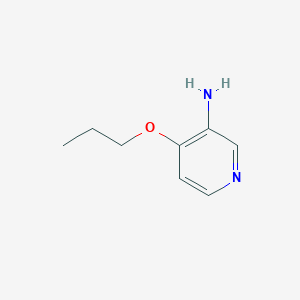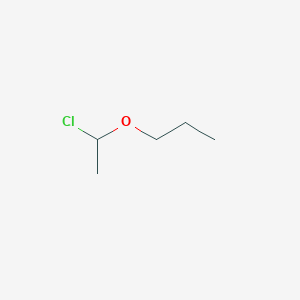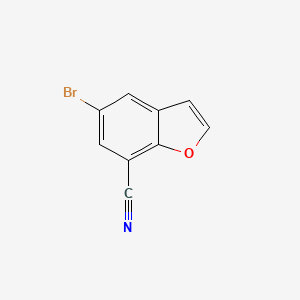
5-Bromo-1-benzofuran-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-benzofuran-7-carbonitrile: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5th position and a nitrile group at the 7th position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzofuran-7-carbonitrile typically involves the bromination of benzofuran derivatives followed by the introduction of the nitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-1-benzofuran-7-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
- Oxidized derivatives
- Reduced amines
- Substituted benzofuran derivatives
Scientific Research Applications
Chemistry: 5-Bromo-1-benzofuran-7-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, benzofuran derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and bioactive agents. This compound may be explored for its interactions with biological targets .
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of 5-Bromo-1-benzofuran-7-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptors, or interacting with nucleic acids. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
- 5-Bromo-2-benzofuran-1-carbonitrile
- 5-Bromo-3-benzofuran-1-carbonitrile
- 5-Bromo-4-benzofuran-1-carbonitrile
Comparison: 5-Bromo-1-benzofuran-7-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H4BrNO |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
5-bromo-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H4BrNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4H |
InChI Key |
OOAXNWDVRJQAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


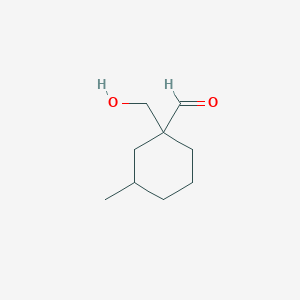


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
